(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine
CAS No.:
Cat. No.: VC15508420
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N3O2 |
|---|---|
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine |
| Standard InChI | InChI=1S/C16H13N3O2/c1-11-6-7-13(19(20)21)8-16(11)18-10-12-9-17-15-5-3-2-4-14(12)15/h2-10,17H,1H3 |
| Standard InChI Key | IGEMHBGBZMCGBH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CNC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine, reflecting its bifunctional structure. The indole core consists of a benzene ring fused to a pyrrole ring, while the 2-methyl-5-nitrophenyl substituent introduces electron-withdrawing nitro and methyl groups at specific positions. The Standard InChIKey IGEMHBGBZMCGBH-UHFFFAOYSA-N confirms its unique stereoelectronic configuration, critical for interactions with biological targets.
Table 1: Molecular Properties of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine |
| CAS Number | Not publicly disclosed |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically employs a multi-step protocol involving:
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Formation of Phenylhydrazone Precursors: Reaction of substituted acetophenones (e.g., 2-methyl-5-nitroacetophenone) with phenylhydrazine in ethanol under acidic conditions .
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Fischer Indole Cyclization: Treatment of the hydrazone intermediate with polyphosphoric acid (PPA) at reflux temperatures (120–140°C) to induce cyclization into the indole framework .
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Purification: Recrystallization from ethanol or chromatography to achieve >95% purity.
Yield optimization hinges on reaction time, temperature, and catalyst selection. For example, extending reflux duration to 6–8 hours improves cyclization efficiency, while PPA concentration affects regioselectivity .
Analytical Characterization
Post-synthesis, the compound is validated via:
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-NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 2.4 ppm (methyl group), and δ 10.1 ppm (imine proton) .
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Mass Spectrometry: Molecular ion peak at m/z 279.29 [M+H].
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Elemental Analysis: Confirms C (68.79%), H (4.69%), N (15.04%), and O (11.48%).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Indole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally analogous compounds, such as 3-substituted indoles, demonstrate minimum inhibitory concentrations (MICs) of 10–50 μg/mL against Staphylococcus aureus and Escherichia coli . The nitro group enhances electron-deficient character, promoting interaction with bacterial enzymes like DNA gyrase .
Anticancer Activity
The compound’s ability to intercalate DNA or inhibit topoisomerases is under investigation. Related indole derivatives induce apoptosis in HeLa cells at IC values of 20–40 μM, likely via caspase-3 activation .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for dual-action therapeutics, targeting multiple enzymatic pathways simultaneously. For instance, modifying the nitro group to sulfonamide enhances solubility and target affinity .
Structure-Activity Relationship (SAR) Insights
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Nitro Group Position: Para-substitution (5-nitro) optimizes electronic effects for enzyme inhibition .
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Methyl Group: Ortho-substitution (2-methyl) reduces metabolic degradation, improving bioavailability.
Table 2: Comparative Bioactivity of Indole Derivatives
| Compound | MIC (μg/mL) | IC (μM) | Target Pathogen/Cell Line |
|---|---|---|---|
| 5-Nitroisatin derivative | 10 | 25 | HIV-1, Acinetobacter baumannii |
| 3-Substituted indole | 15 | 30 | Candida albicans |
| Target compound | Pending | Pending | Under investigation |
Challenges and Future Directions
Current limitations include low aqueous solubility and off-target effects in vivo. Strategies to address these involve:
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